molecular formula C19H28N4O2 B10765793 ADB-PINACA isomer 3 CAS No. 2365470-97-7

ADB-PINACA isomer 3

Cat. No.: B10765793
CAS No.: 2365470-97-7
M. Wt: 344.5 g/mol
InChI Key: BIAATZFCIKCULE-HNNXBMFYSA-N
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Description

ADB-PINACA isomer 3 is a synthetic cannabinoid that is a regioisomer of ADB-PINACA. Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive constituent of cannabis. This compound has been identified in some herbal products and is intended for forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-PINACA isomer 3 involves the combination of a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group. The reaction typically involves the use of reagents such as tert-butylamine and pentylindazole-3-carboxylic acid. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s potent effects.

Chemical Reactions Analysis

Types of Reactions

ADB-PINACA isomer 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated derivatives, ketones, and substituted indazole derivatives. These products are often analyzed using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

ADB-PINACA isomer 3 is primarily used in forensic and research applications. Its potent effects on the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. In forensic science, this compound is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples .

Mechanism of Action

ADB-PINACA isomer 3 exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADB-PINACA isomer 3 is unique due to its specific regioisomeric structure, which can result in different pharmacological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for research and forensic applications, as it allows for the study of structure-activity relationships and the development of analytical methods for synthetic cannabinoids .

Properties

CAS No.

2365470-97-7

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxohexan-2-yl]-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

BIAATZFCIKCULE-HNNXBMFYSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CCCC)C(=O)N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CCCC)C(=O)N

Origin of Product

United States

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